
2-(2-(4-Aminophenoxy)ethoxy)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Aminophenoxy)ethoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as APEE and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol is not fully understood. However, studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-Aminophenoxy)ethoxy)ethanol can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-(4-Aminophenoxy)ethoxy)ethanol in lab experiments include its potential to inhibit cancer cell growth and induce apoptosis, its antioxidant properties, and its potential use as a drug delivery system. However, the limitations of using APEE in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(2-(4-Aminophenoxy)ethoxy)ethanol. One direction is to further investigate its potential use as a drug delivery system. APEE can be conjugated with other compounds to target specific cells or tissues, and further studies are needed to determine its efficacy in this application. Another direction is to study the toxicity of APEE and to determine safe dosages for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of APEE and its potential applications in cancer treatment.
Métodos De Síntesis
2-(2-(4-Aminophenoxy)ethoxy)ethanol can be synthesized using different methods. One of the methods involves the reaction of 4-aminophenol with ethylene glycol in the presence of sodium hydroxide, followed by the reaction of the resulting product with 2-chloroethanol. Another method involves the reaction of 4-aminophenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylene glycol.
Aplicaciones Científicas De Investigación
2-(2-(4-Aminophenoxy)ethoxy)ethanol has been studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
Propiedades
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYVGZZQMVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

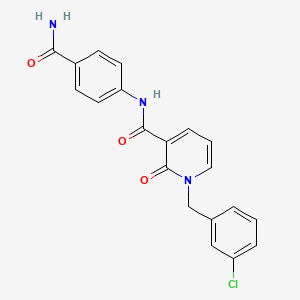
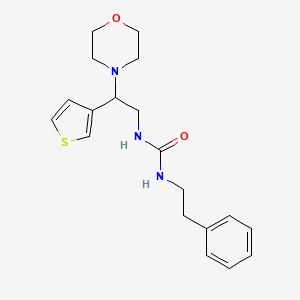
![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)
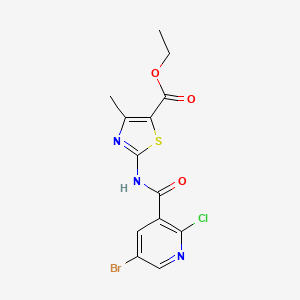
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)

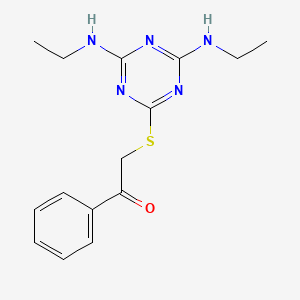
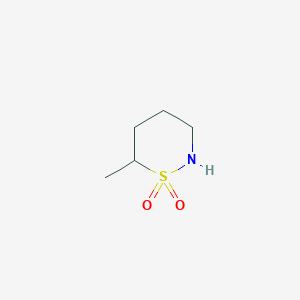
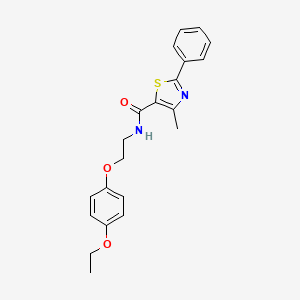
![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
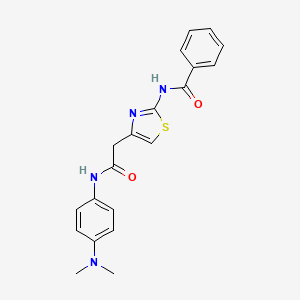
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

